1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE

Beschreibung

The exact mass of the compound 1,1,1,3,3,3-Hexafluoropropan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F6N/c4-2(5,6)1(10)3(7,8)9/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEDJBIYIWUMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481246 | |

| Record name | 2-Amino-2H-perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-92-7 | |

| Record name | 2-Amino-2H-perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropylamine: Properties, Synthesis, and Applications

Introduction: A Privileged Building Block in Modern Chemistry

1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA), also known as 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine, is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3][4] Its unique chemical properties, imparted by the presence of two trifluoromethyl groups, distinguish it from its non-fluorinated analogue, isopropylamine, and render it a valuable building block for the synthesis of novel chemical entities.[5][6] The strong electron-withdrawing nature of the two CF3 groups dramatically influences the basicity and nucleophilicity of the amine, leading to distinct reactivity profiles that can be leveraged for specific synthetic outcomes. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of HFIPA, with a focus on its practical utility for researchers and professionals in drug development.

Physicochemical Properties: The Impact of Fluorination

The introduction of six fluorine atoms onto the isopropylamine scaffold has a profound effect on its physical and chemical properties. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1619-92-7 | [1] |

| Molecular Formula | C3H3F6N | [1] |

| Molecular Weight | 167.05 g/mol | [1] |

| Boiling Point | 58-59 °C | [2] |

| pKa (predicted) | ~5.5-6.0 | [7] (inferred) |

The most striking feature of HFIPA is its significantly reduced basicity compared to isopropylamine (pKa ≈ 11). The powerful inductive effect of the two trifluoromethyl groups withdraws electron density from the nitrogen atom, making the lone pair less available for protonation. This reduced basicity is a key determinant of its chemical reactivity.

Synthesis of 1,1,1,3,3,3-Hexafluoroisopropylamine

The synthesis of HFIPA typically starts from hexafluoroacetone (HFA), a versatile fluorinated building block.[8][9][10] A common and effective method is the reductive amination of hexafluoroacetone. This process involves the formation of an intermediate imine, which is then reduced to the desired primary amine.

Caption: Synthetic pathway to HFIPA via reductive amination of HFA.

Experimental Protocol: Synthesis of HFIPA from Hexafluoroacetone

This protocol is a representative procedure based on established methods for the reductive amination of fluorinated ketones.

-

Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add a solution of hexafluoroacetone (1.0 eq.) in an appropriate solvent such as methanol or ethanol.

-

Ammonia Addition: Cool the reactor to -78 °C and carefully introduce anhydrous ammonia (1.5-2.0 eq.).

-

Imine Formation: Seal the reactor and allow it to warm to room temperature. Stir the mixture for 2-4 hours to facilitate the formation of the hexafluoroisopropylimine intermediate.

-

Reduction: Cool the reactor to 0 °C and cautiously add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq.) portion-wise. Alternatively, the reduction can be carried out catalytically using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by 19F NMR spectroscopy, observing the disappearance of the imine signal and the appearance of the product signal.

-

Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and carefully remove the solvent by distillation to obtain the crude HFIPA. Further purification can be achieved by fractional distillation.

Chemical Reactivity: A Tale of Attenuated Nucleophilicity

The electron-withdrawing trifluoromethyl groups that reduce the basicity of HFIPA also significantly decrease its nucleophilicity.[7] This attenuated reactivity is a defining characteristic and a key advantage in many synthetic applications, as it allows for more controlled and selective reactions.

N-Alkylation and N-Arylation

HFIPA can undergo N-alkylation and N-arylation reactions, though typically requiring more forcing conditions than non-fluorinated amines.[11][12] The reduced nucleophilicity of the nitrogen atom necessitates the use of reactive electrophiles and often requires the presence of a base to facilitate the reaction.

Caption: General schemes for N-alkylation and N-arylation of HFIPA.

Experimental Protocol: N-Arylation of HFIPA with an Aryl Bromide (Buchwald-Hartwig Amination)

This protocol is a representative procedure adapted from established methods for the N-arylation of amines.[13][14][15][16]

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene, followed by 1,1,1,3,3,3-hexafluoroisopropylamine (1.2 eq.).

-

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-HFIPA.

Spectroscopic Characterization

The structural elucidation of HFIPA and its derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of HFIPA is expected to show a septet for the methine proton (CH) due to coupling with the six equivalent fluorine atoms, and a broad singlet for the amine protons (NH2). The chemical shift of the methine proton will be downfield due to the deshielding effect of the adjacent CF3 groups.[17][18]

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[11][19][20] HFIPA is expected to exhibit a single doublet in its 19F NMR spectrum, arising from the coupling of the six equivalent fluorine atoms with the methine proton.

-

Infrared (IR) Spectroscopy: The IR spectrum of HFIPA will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, as well as strong C-F stretching absorptions in the fingerprint region (typically 1000-1350 cm⁻¹).[1][3][21][22]

Applications in Drug Discovery and Materials Science

The unique properties of the hexafluoroisopropyl group make it a valuable moiety in the design of novel pharmaceuticals and advanced materials.[2][23][24]

-

Medicinal Chemistry: The incorporation of the HFIP group into drug candidates can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[5][6] The hydrogen bond donating capability of the hydroxyl group in HFIP-derived alcohols, combined with the non-nucleophilic nature of the oxygen, is a particularly attractive feature in drug design.[5][6]

-

Materials Science: The thermal and chemical stability conferred by the C-F bonds makes HFIPA and its derivatives useful in the synthesis of specialty polymers, liquid crystals, and other advanced materials.

Conclusion

1,1,1,3,3,3-Hexafluoroisopropylamine is a unique and valuable building block in modern organic chemistry. Its attenuated basicity and nucleophilicity, a direct consequence of the powerful electron-withdrawing effects of the two trifluoromethyl groups, allow for controlled and selective chemical transformations. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the importance of HFIPA as a key synthetic intermediate is set to expand. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

-

An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. SynOpen. 2024. [Link]

-

Alghamdi, M. Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. 2023. [Link]

-

An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. ResearchGate. 2024. [Link]

-

Supporting Information for "An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature". The Royal Society of Chemistry. 2014. [Link]

-

HFIP synthesis. HFIP, hexafluoroisopropanol. ResearchGate. [Link]

-

1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. Medium. 2023. [Link]

-

Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. PubMed. 2024. [Link]

-

Alghamdi, M. A. Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi. 2023. [Link]

-

A photocatalytic method for the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical. Organic Chemistry Frontiers. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. 2018. [Link]

-

hexafluoroacetone. Organic Syntheses. [Link]

-

Mercier, E. T., et al. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Molbank. 2024. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. 2022. [Link]

-

Methods for hexafluoroacetone production (1,1,1,3,3,3-hexafluoropropanone-2). Fluorine notes. [Link]

-

Electrosynthesis 2.0 in 1,1,1,3,3,3‐Hexafluoroisopropanol/Amine Mixtures. ResearchGate. [Link]

-

Fluorine NMR. University of California, Santa Barbara. [Link]

-

The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. ARC Journals. [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

-

Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. PubMed Central. [Link]

-

1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. MDPI. [Link]

-

Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. ResearchGate. [Link]

-

Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

-

Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. 2018. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. 2022. [Link]

-

1,1,1,3,3,3-hexafluoroacetone. LookChem. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. ResearchGate. [Link]

-

Palladium catalyzed N‐Arylation of Iminodibenzyls and Iminostilbenes with Aryl and Hetero‐Aryl Halides. ResearchGate. [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biophysics.org [biophysics.org]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. 1,1,1,3,3,3-Hexafluoro-2-propanol(920-66-1) IR Spectrum [chemicalbook.com]

- 23. Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]

An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropylamine (CAS Number: 1619-92-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Niche Building Block in Fluorine Chemistry

1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA) is a fluorinated organic compound characterized by an isopropylamine backbone with two trifluoromethyl groups attached to the alpha-carbon. This unique structural feature imparts distinct chemical properties that are of growing interest in specialized areas of chemical synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the basicity and reactivity of the amine, making HFIPA a unique building block for introducing the hexafluoroisopropyl moiety into target molecules. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of HFIPA, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A clear, colorless liquid, 1,1,1,3,3,3-hexafluoroisopropylamine possesses a unique set of physical and chemical properties that distinguish it from non-fluorinated analogues. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1619-92-7 | [1] |

| Molecular Formula | C₃H₃F₆N | [2] |

| Molecular Weight | 167.05 g/mol | [2] |

| Boiling Point | 58-59 °C | [3] |

| Appearance | Clear, colorless liquid | [2] |

| pKa | 1.22 | [4] |

Synthesis of 1,1,1,3,3,3-Hexafluoroisopropylamine: A Plausible Pathway

While detailed, peer-reviewed synthetic procedures for 1,1,1,3,3,3-hexafluoroisopropylamine are not widely published in the academic literature, a chemically sound synthetic route can be proposed based on the known reactivity of its precursor, hexafluoroacetone. This pathway involves a two-step process: the formation of a hemiaminal followed by dehydration to an imine, and subsequent reduction to the target amine.

Step 1: Formation of Hexafluoroacetone Imine

Hexafluoroacetone is a highly reactive electrophile that readily reacts with ammonia. Unlike typical ketones, the reaction with ammonia initially forms a stable hemiaminal, (CF₃)₂C(OH)(NH₂).[5][6] This stability is attributed to the strong electron-withdrawing nature of the two trifluoromethyl groups. The hemiaminal can then be dehydrated to form hexafluoroacetone imine, (CF₃)₂CNH.[5][7] This dehydration can be achieved using a dehydrating agent such as phosphorus oxychloride in the presence of a base like pyridine.[7]

Experimental Protocol: Synthesis of Hexafluoroacetone Imine (Illustrative) [7]

-

In a four-necked, round-bottomed flask equipped with a thermometer, a dry ice-cooled reflux condenser, and a gas-inlet tube, add dry pyridine.

-

Cool the pyridine to -40 °C and introduce hexafluoroacetone gas from a cylinder.

-

Distill liquid ammonia into the pyridine solution while maintaining the temperature between -25 °C and -30 °C.

-

After the addition of ammonia, replace the gas-inlet tube with a dropping funnel and heat the reaction mixture to 40 °C.

-

Replace the dry ice condenser with a water-cooled condenser connected to a cold trap.

-

Add phosphorus oxychloride dropwise to the reaction mixture. The hexafluoroacetone imine will distill as it is formed and can be collected in the cold trap.

Caption: Synthesis of Hexafluoroacetone Imine.

Step 2: Reduction of Hexafluoroacetone Imine to 1,1,1,3,3,3-Hexafluoroisopropylamine

The second step in the proposed synthesis is the reduction of the hexafluoroacetone imine to the corresponding primary amine. This is a standard transformation in organic chemistry, and various reducing agents can be employed. Common methods for the reduction of imines to amines include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd/C or Raney Ni) or chemical reduction with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the desired reaction conditions and scale.

Experimental Protocol: Reduction of Hexafluoroacetone Imine (General Procedure)

-

Dissolve hexafluoroacetone imine in a suitable solvent (e.g., methanol for NaBH₄ reduction, or an ether solvent like THF for LiAlH₄ reduction).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄ or LiAlH₄) portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction (e.g., by the slow addition of water or an acidic workup).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 1,1,1,3,3,3-hexafluoroisopropylamine.

Caption: Reduction of Hexafluoroacetone Imine to HFIPA.

Reactivity and Chemical Behavior

The chemical behavior of 1,1,1,3,3,3-hexafluoroisopropylamine is dominated by the strong inductive effect of the two trifluoromethyl groups. This has a profound impact on the basicity of the amine.

-

Low Basicity: With a reported pKa of 1.22 for its conjugate acid, HFIPA is an extremely weak base, significantly less basic than typical alkylamines.[4] This low basicity means it is a poor nucleophile under neutral or acidic conditions. However, under basic conditions, the deprotonated amine could act as a nucleophile.

-

Catalysis: The very low basicity of HFIPA has been exploited in studies of reaction mechanisms. For instance, it has been used as a very weakly basic amine catalyst to probe the iminium ion pathway in certain organic reactions.[4]

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The hexafluoroisopropyl group is a particularly interesting moiety in this regard. While the application of HFIPA as a building block is not as widespread as its alcohol counterpart (HFIP), there are emerging examples of its use in the synthesis of biologically active compounds.

-

Synthesis of USP19 Inhibitors: A patent application describes the use of 1,1,1,3,3,3-hexafluoroisopropylamine in the synthesis of 4-hydroxypiperidine derivatives that act as inhibitors of ubiquitin-specific protease 19 (USP19).[8] USP19 is a deubiquitinating enzyme that has been implicated in various diseases, including muscular atrophy and cancer.

-

Synthesis of Nodulisporic Acid Derivatives: Another patent mentions the use of HFIPA as a potential reactant in the synthesis of derivatives of nodulisporic acid, which are known for their insecticidal properties.[9]

-

Proteomics Research: The compound is also marketed for use in proteomics research, suggesting potential applications in the chemical modification of proteins or as a reagent in analytical workflows, though specific published applications are scarce.[10]

The rationale for incorporating the hexafluoroisopropylamine moiety likely stems from the desire to introduce a highly fluorinated, sterically demanding group that can influence the conformation and binding of a molecule to its biological target, while the amine functionality provides a handle for further chemical elaboration.

Safety and Handling

1,1,1,3,3,3-Hexafluoroisopropylamine is classified as a corrosive and flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a flammable liquid and vapor.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (tightly sealed safety goggles), and a face shield when handling this compound.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment. All equipment used when handling the product must be grounded. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong acids, strong bases, and oxidizing agents.

Spectroscopic Data (Predicted and Inferred)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methine proton (-CH) would appear as a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups. The two protons of the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show two signals. The carbon of the two equivalent trifluoromethyl groups (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The methine carbon (-CH) would exhibit a complex splitting pattern due to coupling with both the attached proton and the six fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single signal for the six equivalent fluorine atoms of the two CF₃ groups, which would be split into a doublet by the methine proton.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. Common fragmentation patterns would likely involve the loss of a trifluoromethyl group (CF₃•) leading to a fragment at m/z 98.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. Strong C-F stretching absorptions would be prominent in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Conclusion

1,1,1,3,3,3-Hexafluoroisopropylamine is a specialized fluorinated building block with unique properties stemming from the presence of two trifluoromethyl groups. Its extremely low basicity and potential for introducing the hexafluoroisopropyl moiety make it a compound of interest for niche applications in medicinal chemistry and other areas of chemical synthesis. While detailed information on its synthesis and reactivity remains somewhat limited in the public domain, its emerging use in the patent literature suggests a growing recognition of its potential. As the demand for novel fluorinated compounds in drug discovery continues to grow, it is likely that the chemistry and applications of 1,1,1,3,3,3-hexafluoroisopropylamine will be further explored and documented.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 2,2,2-Trifluoro-1-(trifluoromethyl)ethylamine | CymitQuimica [cymitquimica.com]

- 3. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE | 1619-92-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 6. Hexafluoroacetone [chemeurope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]

- 9. US5962499A - Nodulisporic acid derivatives - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

Synthesis of 1,1,1,3,3,3-Hexafluoroisopropylamine: A Technical Guide for Advanced Chemical Research

Foreword: The Strategic Value of the Hexafluoroisopropyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating key physicochemical and biological properties. Among the most impactful fluorinated motifs is the 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) group. Its strong electron-withdrawing nature, coupled with its significant lipophilicity, can enhance metabolic stability, improve receptor binding affinity, and fine-tune bioavailability. 1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA) represents a critical and highly versatile building block for introducing this privileged moiety. This guide provides an in-depth, mechanistically-grounded overview of the principal synthetic pathway to HFIPA, designed for researchers engaged in advanced chemical synthesis.

The Core Synthetic Strategy: A Two-Stage Approach via the Imine

The most reliable and widely documented synthesis of 1,1,1,3,3,3-hexafluoroisopropylamine is not a direct amination but a two-stage process. This strategy hinges on the initial formation of a stable intermediate, hexafluoroacetone imine ((CF₃)₂C=NH), followed by its selective reduction to the target primary amine. This bifurcated approach allows for greater control over the reaction and purification at each stage, ultimately leading to higher purity of the final product.

Stage 1: Synthesis of Hexafluoroacetone Imine Intermediate

The cornerstone of this synthesis is the controlled reaction between hexafluoroacetone and ammonia. Hexafluoroacetone's carbonyl carbon is exceptionally electrophilic due to the potent inductive effect of the two trifluoromethyl groups. While it readily reacts with ammonia, the initial adduct is a hemiaminal, (CF₃)₂C(OH)NH₂, which is often too stable to spontaneously dehydrate to the desired imine. Therefore, the inclusion of a powerful dehydrating agent is essential for driving the reaction to completion. The method of choice, adapted from the rigorously vetted Organic Syntheses collection, utilizes phosphorus oxychloride (POCl₃) for this purpose.[1]

Mechanism Rationale:

-

Hemiaminal Formation: Gaseous hexafluoroacetone is condensed into a cold solution of pyridine, which acts as both a solvent and an acid scavenger. Ammonia is then introduced, leading to the nucleophilic attack on the carbonyl carbon to form the stable hemiaminal adduct.

-

Dehydration: Phosphorus oxychloride is subsequently added. It reacts with the hydroxyl group of the hemiaminal, converting it into an excellent leaving group. A subsequent elimination, driven by the pyridine base, expels the phosphate byproduct and forms the C=N double bond of the imine.

Diagram 1: Synthesis of Hexafluoroacetone Imine.

Experimental Protocol: Hexafluoroacetone Imine [1]

-

Apparatus: A multi-necked, round-bottomed flask equipped with a low-temperature thermometer, a dry-ice condenser, and a gas inlet tube is oven-dried and assembled under a nitrogen atmosphere.

-

Step 1: Reagent Addition:

-

Charge the flask with anhydrous pyridine (1.2 L) and cool the solution to -40°C using a dry ice/acetone bath.

-

Introduce hexafluoroacetone gas (462 g, 2.78 moles) through the gas inlet tube over 30 minutes, ensuring the solution temperature remains below -20°C.

-

Distill liquid ammonia (47.6 g, 2.80 moles), previously condensed and measured at -78°C, into the reaction mixture over 1 hour. Maintain the bath at -45°C to -40°C, keeping the internal temperature between -30°C and -25°C.

-

-

Step 2: Dehydration and Isolation:

-

Replace the gas inlet with a dropping funnel and warm the mixture to 40°C.

-

Replace the dry-ice condenser with a water-cooled condenser connected to a cold trap (-30°C).

-

Add phosphorus oxychloride (394 g, 2.57 moles) dropwise at a rate that maintains a gentle reflux.

-

The volatile hexafluoroacetone imine (b.p. 16°C) distills as it is formed and collects in the cold trap.

-

Upon completion of the addition, heat the reaction mixture to 100°C for 30 minutes to drive any remaining product into the trap. The collected product is typically used without further purification.

-

Stage 2: Reduction of Hexafluoroacetone Imine to the Target Amine

With the imine intermediate in hand, the final step is a standard reduction of the C=N double bond. For this transformation, sodium borohydride (NaBH₄) in methanol is an excellent choice. It is inexpensive, operationally simple, highly effective for reducing fluoroimines, and safer to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[2] The methanolic solvent readily protonates the nitrogen after hydride delivery, and the workup is straightforward.

Mechanism Rationale: The mechanism is a classic nucleophilic addition of a hydride to the imine. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbon of the C=N bond. This breaks the pi bond, with the electrons moving to the nitrogen atom to form an amide anion intermediate. This intermediate is then protonated by the methanol solvent to yield the final primary amine, 1,1,1,3,3,3-hexafluoroisopropylamine.

Sources

Physicochemical Properties: The Influence of Fluorine

An In-Depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropylamine: Properties, Handling, and Synthetic Potential

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern discovery. Fluorinated building blocks offer a unique combination of properties that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among these valuable reagents is 1,1,1,3,3,3-hexafluoroisopropylamine (HFIPA), a volatile and highly reactive primary amine. This guide provides a comprehensive technical overview of HFIPA, with a core focus on its boiling point, associated physicochemical properties, critical safety protocols, and its emerging role in synthetic chemistry.

The defining characteristic of 1,1,1,3,3,3-hexafluoroisopropylamine is the presence of two trifluoromethyl (-CF₃) groups attached to the carbon bearing the amine. These strongly electron-withdrawing groups dominate the molecule's physical and chemical behavior, including its boiling point.

The boiling point of HFIPA is reported to be 58-59 °C .[1][2] This relatively low boiling point for a primary amine of its molecular weight (167.05 g/mol ) is a direct consequence of extensive fluorination.[3] The high electronegativity of fluorine atoms reduces the polarity of the N-H bond and hinders intermolecular hydrogen bonding, which is a primary force governing the boiling points of non-fluorinated amines. This increased volatility is a critical parameter for its handling, storage, and reaction setup, often requiring closed systems or cooling.

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1619-92-7 | [3][4] |

| Molecular Formula | C₃H₃F₆N | [3][5] |

| Molecular Weight | 167.05 g/mol | [3][5] |

| Boiling Point | 58-59 °C | [1][2] |

| Density | 1.5442 g/cm³ | [1][2] |

| Appearance | Clear liquid | [1][2] |

| pKa (Predicted) | 2.05 ± 0.50 | [1][2] |

The predicted pKa value highlights another significant effect of the hexafluoro-substitution: a dramatic decrease in the basicity of the amine group.[1][2] The electron-withdrawing CF₃ groups pull electron density away from the nitrogen atom, making its lone pair less available to accept a proton. This property is vital for predicting its reactivity and selecting appropriate reaction conditions.

Critical Safety and Handling Protocols

1,1,1,3,3,3-Hexafluoroisopropylamine is a hazardous material that demands rigorous safety protocols. Its high volatility and corrosivity present significant risks if not handled properly.

GHS Hazard Statements:

Due to these hazards, all manipulations must be conducted in a well-ventilated chemical fume hood.[6] A self-validating system of personal protective equipment (PPE) is mandatory to ensure safety.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check for breakthrough times and dispose of contaminated gloves properly.[7]

-

Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron should be worn.[7]

-

Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[7]

Handling and Storage Workflow: The following diagram outlines the essential steps for safely handling and storing HFIPA.

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Synthesis and Applications in Drug Development

The strategic introduction of fluorinated moieties like the hexafluoroisopropyl group is a proven method for enhancing the pharmacological profile of drug candidates.[9] While direct applications of HFIPA are less documented than its alcohol analog (HFIP), its potential as a nucleophilic building block is significant for medicinal chemists.

Plausible Synthetic Route: A common method for synthesizing fluorinated amines involves the reductive amination of the corresponding ketone. The synthesis of HFIPA can be envisioned starting from hexafluoroacetone.

Role in Medicinal Chemistry: The amine functional group is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[10][11] The uniqueness of HFIPA lies in its combination of a nucleophilic nitrogen center with the lipophilic, metabolically stable, and strongly electron-withdrawing hexafluoroisopropyl group.

-

Scaffold Elaboration: HFIPA can be used to introduce the (CF₃)₂CH-NH- moiety into drug scaffolds. This can be achieved through reactions such as N-alkylation, acylation, or participation in multicomponent reactions.

-

Modulation of Physicochemical Properties: Incorporating the hexafluoroisopropyl group can increase a molecule's lipophilicity, potentially improving membrane permeability.[9]

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing CF₃ groups at strategic positions can block metabolic oxidation, thereby increasing the half-life of a drug.[9]

-

Altering Basicity: As noted, the amine of HFIPA is significantly less basic than alkylamines. Using it in place of a more basic amine can drastically alter a drug candidate's pKa, which in turn affects its solubility, absorption, and receptor-binding interactions.

While specific examples of HFIPA in late-stage drug candidates are not widely published, its utility can be inferred from the broad application of fluorinated motifs in pharmaceuticals.[9][12] It serves as a valuable tool for chemists aiming to fine-tune the properties of lead compounds.

Representative Experimental Protocol

While a specific, published protocol for a reaction using 1,1,1,3,3,3-hexafluoroisopropylamine as a reactant was not prominently available in the initial search, we can adapt a procedure where a similar fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is used as a solvent and promoter. This protocol for a Friedel-Crafts reaction demonstrates the conditions under which fluorinated compounds are often employed and could be adapted for reactions involving HFIPA as a nucleophile.[13]

Protocol: HFIP-Promoted Friedel-Crafts Reaction

Disclaimer: This protocol uses 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), not HFIPA. It is provided for illustrative purposes to demonstrate a relevant synthetic methodology in fluorinated chemistry. All operations must be performed in a certified chemical fume hood with appropriate PPE.

-

Reagent Preparation: To a clean, dry vial, add the substituted imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.).

-

Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (1.0 mL) to the vial.

-

Reactant Addition: Add difluoroacetaldehyde ethyl hemiacetal (0.30 mmol, 1.5 equiv.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Quenching): Upon completion, quench the reaction by adding deionized water (15 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridine.[13]

This procedure highlights the role of highly fluorinated compounds as unique solvents that can promote reactions by stabilizing intermediates through strong hydrogen-bond donation without acting as a nucleophile themselves.[13] A similar approach could be explored where HFIPA is used as a nucleophilic amine in the presence of a suitable electrophile.

Conclusion

1,1,1,3,3,3-Hexafluoroisopropylamine is a specialized chemical reagent characterized by its low boiling point (58-59 °C), high flammability, and corrosivity. Its physicochemical properties are dominated by the two electron-withdrawing trifluoromethyl groups, which reduce the amine's basicity and weaken intermolecular forces. These features make it a valuable, albeit challenging, building block for introducing the hexafluoroisopropyl moiety into complex molecules. For professionals in drug discovery and development, HFIPA represents a potent tool for modulating the metabolic stability, lipophilicity, and pKa of lead compounds, offering a strategic advantage in the design of next-generation therapeutics. Strict adherence to safety protocols is paramount for its effective and safe utilization in the laboratory.

References

-

Zhang, L., et al. (2020). An efficient direct electrolysis method for the synthesis of 1,1,1,3,3,3-hexafluoroisopropyxy substituted imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Tlusťák, M., et al. (2019). A photocatalytic method for the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical. Organic Chemistry Frontiers. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Wang, Y., et al. (2022). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 27(19), 6598. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13529, 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12722, 1,1,1,3,3,3-Hexafluoropropane. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(12), 8328-8355. Available at: [Link]

-

Dawadi, S., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry, 60(19), 7943-7953. Available at: [Link]

Sources

- 1. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE | 1619-92-7 [amp.chemicalbook.com]

- 2. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE CAS#: 1619-92-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE | 1619-92-7 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. fishersci.com [fishersci.com]

- 7. isotope.com [isotope.com]

- 8. fishersci.com [fishersci.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE density and physical constants

An In-Depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropylamine: Properties, Applications, and Experimental Considerations

Introduction

1,1,1,3,3,3-Hexafluoroisopropylamine is a fluorinated organic compound with significant potential in the fields of medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique properties, including high thermal stability, increased lipophilicity, and altered basicity compared to its non-fluorinated analogue. This guide provides a comprehensive overview of the known physical constants of 1,1,1,3,3,3-hexafluoroisopropylamine, discusses its potential applications, and presents a detailed experimental protocol for the determination of its density.

Physicochemical Properties of 1,1,1,3,3,3-Hexafluoroisopropylamine

The unique physicochemical properties of 1,1,1,3,3,3-hexafluoroisopropylamine are primarily dictated by the strong electron-withdrawing nature of the two trifluoromethyl groups flanking the amine-bearing carbon. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1619-92-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₃H₃F₆N | [2][3][6] |

| Molecular Weight | 167.05 g/mol | [2][3][6] |

| Boiling Point | 58-59 °C | [3][4][5] |

| Density | 1.5442 g/cm³ | [3][4][5] |

| pKa (Predicted) | 2.05 ± 0.50 | [3][4][5] |

| Physical Form | Clear Liquid | [4][5] |

The Significance of the Hexafluoroisopropyl Moiety in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) group, in particular, has garnered considerable interest. Natural products have historically been a significant source of lead compounds for drug discovery.[7] The introduction of moieties like the HFIP group can further enhance the therapeutic potential of these natural scaffolds.

The HFIP group can act as a bioisostere for other chemical groups, potentially improving the pharmacological profile of a molecule. For instance, the related compound, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is a highly polar, non-coordinating solvent that can promote specific chemical reactions, such as Friedel-Crafts alkylations, that are valuable in the synthesis of complex pharmaceutical intermediates.[8][9] The amine functionality in 1,1,1,3,3,3-hexafluoroisopropylamine provides a reactive handle for the introduction of the hexafluoroisopropyl group into a wider array of molecular architectures, making it a valuable building block for the synthesis of novel therapeutic agents.

Experimental Protocol: Determination of Density

The accurate determination of density is crucial for the characterization of a liquid compound. The following protocol outlines a standard procedure for measuring the density of 1,1,1,3,3,3-hexafluoroisopropylamine using a pycnometer.

Objective: To accurately determine the density of 1,1,1,3,3,3-hexafluoroisopropylamine at a controlled temperature.

Materials:

-

1,1,1,3,3,3-Hexafluoroisopropylamine

-

Pycnometer (calibrated)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Deionized water

-

Acetone

-

Lint-free tissues

Methodology:

-

Pycnometer Preparation:

-

Clean the pycnometer and its stopper thoroughly with deionized water, followed by a rinse with acetone to ensure rapid drying.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

-

Calibration of the Pycnometer:

-

Weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.

-

Place the filled pycnometer in the constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate for at least 20 minutes.

-

Remove the pycnometer from the bath and carefully dry the exterior with a lint-free tissue.

-

Weigh the pycnometer filled with water. Record this mass as m₂.

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the experimental temperature: V = (m₂ - m₁) / ρ_water.

-

-

Density Measurement of 1,1,1,3,3,3-Hexafluoroisopropylamine:

-

Empty and dry the pycnometer as described in step 1.

-

Fill the pycnometer with 1,1,1,3,3,3-hexafluoroisopropylamine, taking care to avoid air bubbles.

-

Equilibrate the filled pycnometer in the constant temperature water bath at the same temperature used for calibration.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.

-

-

Calculation of Density:

-

The density of 1,1,1,3,3,3-hexafluoroisopropylamine (ρ_sample) is calculated as follows: ρ_sample = (m₃ - m₁) / V

-

Visualizations

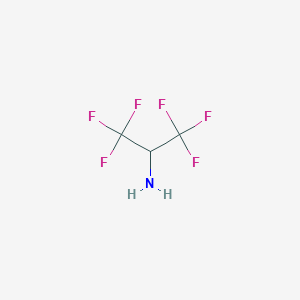

Molecular Structure of 1,1,1,3,3,3-Hexafluoroisopropylamine

Caption: Molecular structure of 1,1,1,3,3,3-hexafluoroisopropylamine.

Workflow for Density Determination

Caption: Workflow for the determination of liquid density using a pycnometer.

Safety and Handling

1,1,1,3,3,3-Hexafluoroisopropylamine is classified as an irritant and is reported to cause burns.[4][5] It is also a flammable liquid.[5] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from ignition sources. The recommended storage temperature is -20°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1,1,1,3,3,3-Hexafluoroisopropylamine is a valuable fluorinated building block with potential applications in the development of novel pharmaceuticals and advanced materials. Its unique physical and chemical properties, imparted by the two trifluoromethyl groups, make it a compound of significant interest to researchers. Adherence to proper experimental protocols and safety procedures is essential for the accurate characterization and safe handling of this reactive compound.

References

- Fisher Scientific. (2011, March 21). SAFETY DATA SHEET.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.

- ChemicalBook. (2024, December 18). 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE | 1619-92-7.

- Sigma-Aldrich. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine.

- 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL-D2 (D, 98%).

- 410457 1,1,1,3,3,3-Hexafluoroisopropylamine CAS: 1619-92-7.

- ChemicalBook. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE CAS#: 1619-92-7.

- Organic & Biomolecular Chemistry (RSC Publishing). An efficient direct electrolysis method for the synthesis of 1,1,1,3,3,3-hexafluoroisopropyxy substituted imidazo[1,2-a]pyridines.

- Organic Chemistry Frontiers (RSC Publishing). A photocatalytic method for the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical.

- Sigma-Aldrich. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate 99%.

- ChemicalBook. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE CAS#: 1619-92-7.

- ChemicalBook. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE | 1619-92-7.

- Santa Cruz Biotechnology. 1,1,1,3,3,3-Hexafluoroisopropylamine | CAS 1619-92-7 | SCBT.

- 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL.

- Google Patents. Synthesis method of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether.

- MDPI. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature.

- MDPI. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate.

- CAMEO Chemicals. 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL.

- Cheméo. Chemical Properties of 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1).

- PubChem. 1,1,1,3,3,3-Hexafluoro-2-propanol.

- ChemicalBook. (2025, September 25). 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1.

- Sigma-Aldrich. 1,1,1,3,3,3-Hexafluoro-2-propanol.

- PLOS. (2013, April 25). Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology.

Sources

- 1. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE | 1619-92-7 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE CAS#: 1619-92-7 [m.chemicalbook.com]

- 4. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE CAS#: 1619-92-7 [amp.chemicalbook.com]

- 5. 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE | 1619-92-7 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Reactivity of 1,1,1,3,3,3-Hexafluoroisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of 1,1,1,3,3,3-hexafluoroisopropylamine (HFIPA), a fluorinated amine of significant interest in medicinal chemistry and materials science. The incorporation of the hexafluoroisopropyl group imparts unique electronic properties, enhancing metabolic stability and modulating basicity, making HFIPA a valuable building block for novel pharmaceuticals and functional materials.[1][2] This guide delves into the thermal, chemical, and photochemical stability of HFIPA, supported by theoretical principles and analogous data for structurally related compounds. Furthermore, it outlines its reactivity profile with common laboratory reagents and provides protocols for assessing its stability.

Introduction to 1,1,1,3,3,3-Hexafluoroisopropylamine

1,1,1,3,3,3-Hexafluoroisopropylamine, with the chemical formula C₃H₃F₆N and a molecular weight of 167.05 g/mol , is a unique primary amine characterized by the presence of two trifluoromethyl groups attached to the α-carbon.[3][4] This substitution pattern profoundly influences the molecule's physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the amine group, a property that can be advantageous in drug design to mitigate off-target effects associated with more basic amines.[2] The high lipophilicity and resistance to oxidative metabolism conferred by the fluorine atoms are also key features driving its application in the development of more stable and bioavailable compounds.[1]

Table 1: Physicochemical Properties of 1,1,1,3,3,3-Hexafluoroisopropylamine

| Property | Value | Reference |

| CAS Number | 1619-92-7 | [3][4] |

| Molecular Formula | C₃H₃F₆N | [3][4] |

| Molecular Weight | 167.05 g/mol | [3][4] |

| Boiling Point | 58-59 °C | [5] |

| Density | 1.5442 g/cm³ | [5] |

| Predicted pKa | 2.05 ± 0.50 | [5] |

Stability Profile

The stability of fluorinated compounds is a key attribute for their application in various fields. The presence of strong carbon-fluorine bonds generally imparts high thermal and chemical stability.

Thermal Stability

It is anticipated that the thermal decomposition of HFIPA would likely initiate with the cleavage of the C-N or C-H bonds, which are weaker than the C-F bonds. At elevated temperatures, fragmentation of the hexafluoroisopropyl group could occur. A safety data sheet for the related compound N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine indicates that hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[8]

Figure 1: Proposed Thermal Decomposition Pathways

Caption: Proposed thermal decomposition of HFIPA.

Chemical Stability

The chemical stability of fluorinated amines is generally high due to the electron-withdrawing effects of the fluorine atoms, which reduces the nucleophilicity and basicity of the amine.

While specific kinetic studies on the hydrolysis of HFIPA are not extensively documented, the hydrolysis of fluorinated compounds is a topic of interest. For instance, the hydrolysis of boron amine trifluoride has been shown to be a first-order reaction that is not catalyzed by H⁺ ions but is accelerated by F⁻ and OH⁻ ions.[9] The synthesis of hexafluoroisopropyl esters can be challenging due to their susceptibility to hydrolysis.[10] It is plausible that under strongly acidic or basic conditions and elevated temperatures, HFIPA could undergo hydrolysis, although it is expected to be more stable than its non-fluorinated counterparts.

Fluorinated organic molecules are generally more stable towards oxidation than their non-fluorinated analogues.[1] The high electronegativity of fluorine atoms shields the carbon backbone from oxidative attack. However, strong oxidizing agents can still react with the amine functionality. The safety data sheet for a related fluorinated amine warns against incompatibility with strong oxidizing agents.[8]

Photochemical Stability

The photochemical degradation of per- and polyfluoroalkyl substances (PFAS) has been a subject of extensive research.[11][12] Direct photolysis and photocatalysis are known pathways for the degradation of these persistent compounds.[11][12] While specific studies on the photodegradation of HFIPA are limited, it is reasonable to assume that, like other PFAS, it could be susceptible to degradation under UV irradiation, potentially leading to defluorination and the formation of various smaller fluorinated and non-fluorinated byproducts. The efficiency of such processes is often influenced by the presence of other substances in the environment.[11]

Reactivity Profile

The reactivity of 1,1,1,3,3,3-hexafluoroisopropylamine is largely dictated by the interplay between the amine functional group and the two electron-withdrawing trifluoromethyl substituents.

Acid-Base Reactions

The predicted pKa of the conjugate acid of HFIPA is approximately 2.05, indicating that it is a very weak base.[5] This is a direct consequence of the inductive electron withdrawal by the six fluorine atoms, which reduces the electron density on the nitrogen atom and destabilizes the corresponding ammonium cation. While it will react with strong acids to form salts, the equilibrium will lie significantly towards the free amine compared to non-fluorinated isopropylamine (pKa ≈ 10.6).

Nucleophilic Reactions

Despite the reduced basicity, the nitrogen atom in HFIPA retains a lone pair of electrons and can act as a nucleophile. It can participate in reactions with suitable electrophiles, although its reactivity will be attenuated compared to non-fluorinated amines.

Reactions with Oxidizing and Reducing Agents

As mentioned in the stability section, HFIPA is expected to be relatively resistant to oxidation. However, very strong oxidizing agents could potentially lead to the formation of nitrogen oxides and other degradation products.

Reduction of the amine functionality is not a typical reaction pathway. However, fluorinated amines can be synthesized through the reduction of other functional groups, such as nitro compounds.[8]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of 1,1,1,3,3,3-hexafluoroisopropylamine, a series of standardized experimental protocols should be employed.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of 1,1,1,3,3,3-hexafluoroisopropylamine into a suitable TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum mass loss rate.

Figure 2: TGA Experimental Workflow

Caption: Workflow for TGA analysis.

Hydrolytic Stability Assessment by HPLC

Objective: To quantify the degradation of 1,1,1,3,3,3-hexafluoroisopropylamine in aqueous solutions at different pH values over time.

Methodology:

-

Prepare buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of 1,1,1,3,3,3-hexafluoroisopropylamine in a suitable solvent (e.g., acetonitrile).

-

Spike the stock solution into each buffer to a final concentration of 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

-

Analyze the aliquots by a validated HPLC method to determine the concentration of the remaining 1,1,1,3,3,3-hexafluoroisopropylamine.

-

Plot the concentration versus time to determine the degradation kinetics.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 1,1,1,3,3,3-hexafluoroisopropylamine.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | A multiplet for the methine proton (CH) coupled to the amine protons and the fluorine atoms. A broad singlet for the amine protons (NH₂). |

| ¹³C NMR | A quartet for the trifluoromethyl carbons (CF₃) due to coupling with fluorine. A septet for the methine carbon (CH) due to coupling with fluorine. |

| ¹⁹F NMR | A doublet for the six equivalent fluorine atoms due to coupling with the methine proton. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹). Strong C-F stretching vibrations (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 167. Characteristic fragmentation patterns involving the loss of CF₃ or other fragments. |

Safe Handling and Storage

Due to the limited specific safety data for 1,1,1,3,3,3-hexafluoroisopropylamine, it is prudent to handle it with the same precautions as other fluorinated organic compounds and volatile amines.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer's compatibility data), safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Commercial suppliers recommend storage at -20°C.[3][14] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Conclusion

1,1,1,3,3,3-Hexafluoroisopropylamine is a valuable building block in modern chemistry, offering enhanced stability and unique electronic properties. Its stability is attributed to the strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl groups. While generally stable, it can undergo decomposition under harsh thermal conditions and may react with strong acids, bases, and oxidizing agents. Further experimental studies are warranted to fully elucidate its decomposition pathways and reaction kinetics. The information and protocols provided in this guide serve as a valuable resource for researchers and developers working with this and other structurally related fluorinated amines.

References

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine.

-

Tressaud, A. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-88. [Link]

- United States Biological. (n.d.). 410457 1,1,1,3,3,3-Hexafluoroisopropylamine CAS: 1619-92-7.

- Santa Cruz Biotechnology. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropylamine.

- ChemicalBook. (n.d.). 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE CAS#: 1619-92-7.

- Franklin, J. (1999). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment.

-

Ryss, I. G., & Idel's, S. L. (1959). KINETICS OF THE HYDROLYSIS OF BORON AMINE TRIFLUORIDE. Zhur. Fiz. Khim., 33. [Link]

-

MDPI. (2024). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Molbank, 2024(2), M1794. [Link]

-

Olatunde, O. C., et al. (2020). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. Heliyon, 6(12), e05614. [Link]

-

Olatunde, O. C., et al. (2020). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. Heliyon, 6(12), e05614. [Link]

- United States Biological. (n.d.). 410457 1,1,1,3,3,3-Hexafluoroisopropylamine CAS: 1619-92-7.

- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage.

-

Simmie, J. M., & Curran, H. J. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6434-6443. [Link]

Sources

- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms [pubmed.ncbi.nlm.nih.gov]

- 7. cswab.org [cswab.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. KINETICS OF THE HYDROLYSIS OF BORON AMINE TRIFLUORIDE (Journal Article) | OSTI.GOV [osti.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 14. usbio.net [usbio.net]

1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1,1,1,3,3,3-Hexafluoroisopropylamine

This guide provides a comprehensive overview of the essential safety and handling protocols for 1,1,1,3,3,3-hexafluoroisopropylamine (CAS 1619-92-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks associated with this highly reactive compound and the multi-layered strategies required for its safe manipulation. The protocols herein are designed as self-validating systems, grounded in the established hierarchy of controls to ensure the highest degree of laboratory safety.

Hazard Identification and Risk Profile

1,1,1,3,3,3-Hexafluoroisopropylamine, also known as 2,2,2-Trifluoro-1-(trifluoromethyl)ethylamine[1], is a versatile research chemical whose utility is matched by its significant hazard profile. A thorough understanding of its properties is the foundational step in any risk assessment. The compound is classified as extremely flammable, highly toxic, and corrosive.[2] Adherence to stringent safety protocols is not merely recommended; it is imperative.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the primary dangers associated with this substance.

Table 1: GHS Hazard Classification for 1,1,1,3,3,3-Hexafluoroisopropylamine [2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 1 | H224: Extremely flammable liquid and vapour. |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion | Category 1A | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation. |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life. |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of the risks posed by 1,1,1,3,3,3-hexafluoroisopropylamine requires a systematic approach. The hierarchy of controls is a framework that prioritizes safety strategies from most to least effective. Relying on Personal Protective Equipment (PPE) alone is an insufficient and high-risk strategy.[3] This guide is structured around implementing this hierarchy.

Caption: The Hierarchy of Controls prioritizes safety measures for handling hazardous chemicals.

Engineering Controls: The First Line of Physical Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For 1,1,1,3,3,3-hexafluoroisopropylamine, these are non-negotiable.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must occur inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is critical to mitigate the high inhalation toxicity.[2]

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.[4]

-

Grounding and Bonding: As an extremely flammable liquid (Category 1), this compound can generate static electricity during transfer, which can lead to ignition.[4] All metal containers and receiving equipment must be properly grounded and bonded to dissipate static charge. Use only non-sparking tools for opening or manipulating containers.[2][5]

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in the immediate vicinity of any potential exposure.[4] Their functionality must be tested weekly.

Administrative Controls and Standard Operating Procedures (SOPs)

Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

Procurement and Storage Protocol

-

Just-in-Time Procurement: Procure the smallest quantity of the chemical necessary for your immediate research needs to minimize stored inventory.

-

Receiving: Upon receipt, inspect the container for any damage or leaks.

-

Storage: Store the container in a dedicated, locked, and well-ventilated flammable safety cabinet.[2][6] The storage temperature should be maintained at -20°C for maximum stability.[7]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and alcohols.[4]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate GHS hazard pictograms.

Safe Handling and Use Protocol

-

Pre-Use Preparation:

-

Review the Safety Data Sheet (SDS) for 1,1,1,3,3,3-hexafluoroisopropylamine before every use.[2]

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Don all required Personal Protective Equipment (see Section 5).

-

Set up all necessary apparatus and reagents before introducing the chemical.

-

-

Chemical Transfer:

-

Post-Use:

Waste Disposal Protocol

-

Waste Collection: Collect all waste containing 1,1,1,3,3,3-hexafluoroisopropylamine in a dedicated, properly labeled, and sealed hazardous waste container.

-

Container Management: Do not overfill waste containers. Leave adequate headspace. Keep waste containers closed when not in use.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[5] Do not empty into drains or release into the environment.[5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above.[9]

Table 2: Required PPE for Handling 1,1,1,3,3,3-Hexafluoroisopropylamine

| Body Part | Protection Level | Specifications and Rationale |

| Hands | Double Gloving | An inner nitrile glove and an outer, chemical-resistant glove (e.g., neoprene or butyl rubber) are required. This provides robust protection against a highly corrosive and dermally toxic substance.[4][8] |

| Eyes/Face | Indirectly Vented Goggles & Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[10] A full-face shield must be worn over the goggles to protect against splashes.[10][11] |

| Body | Flame-Resistant Lab Coat & Apron | A flame-resistant (FR) lab coat is necessary due to the extreme flammability. A chemical-resistant apron should be worn over the lab coat to protect against splashes of this corrosive material.[12] |

| Respiratory | Air-Purifying Respirator | A NIOSH-approved air-purifying respirator with an organic vapor/amine gas cartridge is required if there is any risk of exposure limits being exceeded or if working outside of a fume hood (which is strongly discouraged).[4][6] |

| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required.[9] |

Emergency Procedures: Preparedness and Response

Immediate and correct response to an emergency is critical to mitigating harm. All personnel must be trained on these procedures.

Caption: Workflow for responding to spills and personnel exposures involving HFIP Amine.